![molecular formula C17H12N4O2 B14381064 2-Benzyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(4H)-dione CAS No. 89988-54-5](/img/structure/B14381064.png)
2-Benzyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(4H)-dione is a heterocyclic compound that belongs to the class of triazinoquinazolines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antibacterial properties . The unique structure of this compound makes it a valuable target for synthetic chemists and researchers in medicinal chemistry.
Preparation Methods
The synthesis of 2-Benzyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(4H)-dione typically involves the reaction of 3-(2-aminophenyl)-6-R-1,2,4-triazin-5(2H)-ones with aryl isocyanates or aryl isothiocyanates . The reaction conditions often include refluxing the reactants in a suitable solvent for several hours. For example, refluxing 3-(2-aminophenyl)-6-R-1,2,4-triazin-5(2H)-ones with phenyl isothiocyanate for 6 hours leads to the formation of the desired product . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-Benzyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetic acid, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Benzyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(4H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its anticancer properties, it is being investigated as a potential therapeutic agent for cancer treatment.
Mechanism of Action
The mechanism of action of 2-Benzyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(4H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells . The exact molecular targets and pathways may vary depending on the specific type of cancer or disease being studied.
Comparison with Similar Compounds
2-Benzyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(4H)-dione can be compared with other similar compounds, such as:
3-R-6-(phenylamino)-2H-[1,2,4]triazino[2,3-c]-quinazolin-2-ones: These compounds also exhibit significant anticancer activity and are synthesized using similar methods.
6-R-3-(2-aminophenyl)-1,2,4-triazin-5(2H)-ones: These are precursors for the synthesis of triazinoquinazolines and have similar biological activities.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
89988-54-5 |
|---|---|
Molecular Formula |
C17H12N4O2 |
Molecular Weight |
304.30 g/mol |
IUPAC Name |
2-benzyl-4H-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione |
InChI |
InChI=1S/C17H12N4O2/c22-15-14(10-11-6-2-1-3-7-11)20-21-16(23)12-8-4-5-9-13(12)18-17(21)19-15/h1-9H,10H2,(H,18,19,22) |
InChI Key |
KARWCKAYLMFSBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN3C(=O)C4=CC=CC=C4N=C3NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


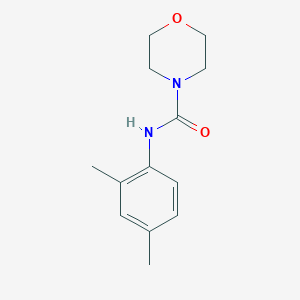
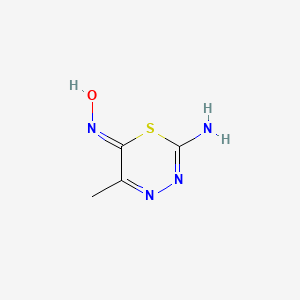
![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 1,3,6-trimethyl-](/img/structure/B14380992.png)

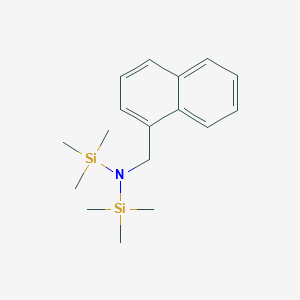

![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14381006.png)
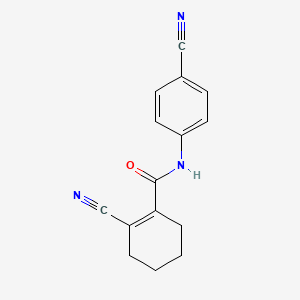
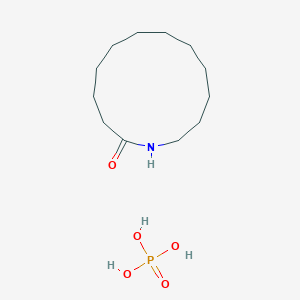
![N,N-Diethyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14381035.png)
![3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propan-1-OL](/img/structure/B14381043.png)
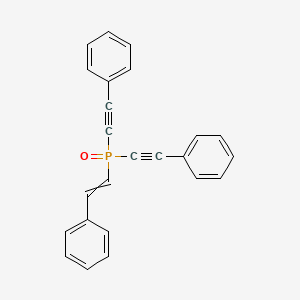
![[(4-Methylpent-4-en-1-yl)oxy]benzene](/img/structure/B14381053.png)

